Cas no 6298-48-2 (N-(1,1-dioxothiolan-3-yl)acetamide)

N-(1,1-dioxothiolan-3-yl)acetamide structure
6298-48-2 structure
Product Name:N-(1,1-dioxothiolan-3-yl)acetamide
CAS No:6298-48-2
MF:C6H11NO3S
MW:177.221440553665
CID:1648329
PubChem ID:237864
Update Time:2025-04-21

N-(1,1-dioxothiolan-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,1-dioxothiolan-3-yl)acetamide
    • acetamide, n-(tetrahydro-1,1-dioxido-3-thienyl)-
    • NSC41829
    • AC1L5ZPT
    • AC1Q6YT6
    • SureCN4960463
    • STOCK5S-17928
    • MolPort-000-392-518
    • AR-1H6249
    • acetamide, n-(tetrahydro-1,1-dioxido-3-thienyl)-; NSC41829; AC1L5ZPT; AC1Q6YT6; SureCN4960463; STOCK5S-17928; MolPort-000-392-518; AR-1H6249;
    • AKOS000269575
    • STK850519
    • NSC-41829
    • AKOS016039518
    • N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
    • 6298-48-2
    • CS-0367596
    • SCHEMBL4960463
    • DTXSID60285432
    • Inchi: 1S/C6H11NO3S/c1-5(8)7-6-2-3-11(9,10)4-6/h6H,2-4H2,1H3,(H,7,8)
    • InChI Key: ZCJFCJXAGKPMHF-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)NC(C)=O)(=O)=O

Computed Properties

  • Exact Mass: 177.04603
  • Monoisotopic Mass: 177.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 71.6Ų

Experimental Properties

  • Density: 1.31
  • Boiling Point: 499.9°C at 760 mmHg
  • Flash Point: 256.1°C
  • Refractive Index: 1.51
  • PSA: 63.24
  • LogP: 0.78130
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